molecular formula C18H14ClNO3 B4935419 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate

2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate

Cat. No. B4935419
M. Wt: 327.8 g/mol
InChI Key: RUNWAEHDWBPCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as Indo-1, is a fluorescent dye used in scientific research. It is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. Indo-1 is used to study intracellular calcium dynamics in living cells and has been widely used in neuroscience, pharmacology, and cell biology research.

Mechanism of Action

2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate works by binding to calcium ions, causing a conformational change that results in a shift in the wavelength of its fluorescence. This shift can be detected using a fluorescence microscope or a flow cytometer. The amount of fluorescence emitted by 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is proportional to the concentration of calcium ions in the cell, allowing researchers to measure changes in intracellular calcium concentration.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has no known biochemical or physiological effects on living cells. It is an inert compound that does not interfere with cellular processes.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments. It is a highly sensitive and specific calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. It is also relatively easy to use, and can be used in a variety of experimental systems, including cultured cells and tissues. However, there are also some limitations to its use. It requires a fluorescence microscope or flow cytometer to detect changes in fluorescence, which may not be available in all labs. In addition, the dye has a limited dynamic range, which can make it difficult to detect small changes in intracellular calcium concentration.

Future Directions

There are several future directions for the use of 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate in scientific research. One area of interest is the development of new fluorescent dyes that can be used to measure other intracellular signaling molecules, such as cyclic AMP and cyclic GMP. Another area of interest is the development of new imaging techniques that can be used to visualize changes in intracellular calcium concentration in real-time in living animals. Finally, there is also interest in using 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate to study the role of calcium signaling in disease processes, such as cancer and neurodegenerative diseases.

Synthesis Methods

2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can be synthesized using a multi-step process starting from indole. The first step involves the conversion of indole to 3-nitroindole, which is then reduced to 3-aminoindole. The amino group is then protected with a tert-butyloxycarbonyl group, and the resulting compound is reacted with 4-chlorophenylacetic acid to form the ester. The final step involves deprotection of the amino group to yield 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is widely used in scientific research to study intracellular calcium dynamics. It is a calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. This is important because calcium is a key signaling molecule in cells, and changes in intracellular calcium concentration can have profound effects on cellular processes such as neurotransmitter release, muscle contraction, and gene expression.

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNWAEHDWBPCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate

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